N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group (at position 5) and a 4-methoxyphenyl group (at position 4). The thioether linkage (-S-) at position 3 connects the triazole moiety to an acetamide group, which is further substituted with a biphenyl-2-yl group.
The biphenyl-2-yl substituent on the acetamide nitrogen introduces aromatic stacking capabilities, which could enhance binding affinity in hydrophobic environments .
Properties
Molecular Formula |
C33H32N4O2S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C33H32N4O2S/c1-33(2,3)25-16-14-24(15-17-25)31-35-36-32(37(31)26-18-20-27(39-4)21-19-26)40-22-30(38)34-29-13-9-8-12-28(29)23-10-6-5-7-11-23/h5-21H,22H2,1-4H3,(H,34,38) |
InChI Key |
WCFHGKZLEOMUIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-tert-Butylbenzohydrazide and 4-Methoxybenzoic Acid
The triazole core is synthesized via a three-step cyclocondensation process adapted from methodologies in:
-
Hydrazide Formation :
-
Cyclization with 4-Methoxybenzoic Acid :
-
Thiol Activation :
Preparation of 2-Chloro-N-(Biphenyl-2-yl)Acetamide (Intermediate B)
Acetylation of Biphenyl-2-Amine
Biphenyl-2-amine is acylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
Coupling of Intermediate A and B to Form the Target Compound
Nucleophilic Substitution Reaction
The sulfanyl bridge is established via a base-mediated nucleophilic substitution between Intermediate A and B:
-
Procedure :
-
Intermediate A (1.2 mmol) and Intermediate B (1.0 mmol) are dissolved in dry acetone (20 mL).
-
Potassium carbonate (2.4 mmol) is added, and the mixture is refluxed for 6 h.
-
Workup : The solvent is evaporated, and the residue is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3).
-
-
Spectroscopic Validation :
Optimization and Mechanistic Insights
Solvent and Base Screening
Reaction efficiency was tested across solvents and bases (Table 1):
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetone | K₂CO₃ | 60 | 68 |
| 2 | DMF | Cs₂CO₃ | 80 | 72 |
| 3 | THF | Et₃N | 50 | 54 |
Key Finding : Polar aprotic solvents (DMF) with strong bases (Cs₂CO₃) enhance nucleophilicity of the thiolate anion, improving yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid, nitric acid, or halogens.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Variations in Triazole-Based Acetamides
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group contrasts with chlorine substituents in ’s analog, which may reduce metabolic stability but improve solubility .
- Aromatic vs. Aliphatic Substituents : The biphenyl-2-yl group in the target compound offers extended π-system interactions compared to alkyl-substituted analogs (e.g., 2-ethyl-6-methylphenyl in ).
Functional and Pharmacological Comparison
Key Findings :
- Antimicrobial Activity : Analogs with pyridinyl () or chlorophenyl () groups show enhanced antibacterial efficacy due to electron-withdrawing effects, whereas the target compound’s methoxy group may prioritize solubility over potency .
Physicochemical and Spectroscopic Comparison
- NMR Analysis : highlights that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) of similar triazole-acetamides correlate with substituent-induced electronic perturbations. The target compound’s tert-butyl and methoxy groups are expected to cause distinct shifts in these regions compared to analogs with methyl or chlorine substituents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. Key steps include:
- Formation of the 1,2,4-triazole core via cyclization under reflux conditions (e.g., ethanol, 80°C) .
- Thioacetamide linkage formation using mercaptoacetic acid derivatives in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
- Critical Parameters :
- Temperature control during cyclization to avoid side reactions.
- Solvent choice (polar aprotic solvents like DMF enhance reactivity but require rigorous drying).
- Reaction time optimization to balance yield and byproduct formation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
-
NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, methoxy group at δ ~3.8 ppm) .
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Mass Spectrometry (HRMS) : Confirm molecular ion peak matching the molecular formula (C28H29ClN4O2S, [M+H]+ expected m/z 529.18) .
-
HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Key Structural Data Value/Description Source Molecular Formula C28H29ClN4O2S SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C... Stability Sensitive to light and extreme pH
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Findings :
- Stable at room temperature in dark, anhydrous environments for >6 months .
- Degrades at pH <3 (acidic hydrolysis of sulfanyl group) or pH >10 (base-catalyzed triazole ring cleavage) .
- Storage Recommendations :
- Store in amber vials at -20°C under nitrogen atmosphere to prevent oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., tert-butyl vs. methoxy substituents) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
-
tert-Butyl Group : Enhances lipophilicity, improving membrane permeability in cellular assays .
-
Methoxy Group : Modulates electronic effects, potentially increasing binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Comparative Data :
Q. What computational approaches are effective for predicting binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The triazole sulfanyl group shows strong hydrogen bonding with active-site residues .
- MD Simulations : AMBER or GROMACS to assess binding stability over 100 ns trajectories .
- Key Findings :
- The biphenyl moiety occupies hydrophobic pockets, while the acetamide group stabilizes interactions via π-π stacking .
Q. How can contradictory data on biological activity (e.g., varying IC50 values) be resolved?
- Strategies :
- Validate assay conditions: Ensure consistent cell lines (e.g., HepG2 vs. HeLa discrepancies) and incubation times .
- Control for compound degradation: Pre-test stability in cell culture media via LC-MS .
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Q. What methodologies are recommended for synthesizing derivatives with enhanced selectivity?
- Approaches :
- Parallel Synthesis : Combinatorial libraries using diverse aryl boronic acids in Suzuki-Miyaura couplings .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole-linked pharmacophores .
- Optimization Metrics :
- LogP reduction (<4.5) via hydrophilic substituents (e.g., hydroxyl groups) to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
